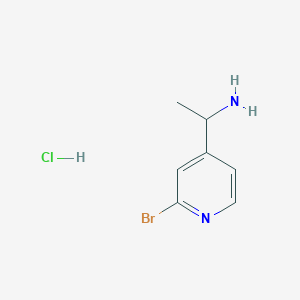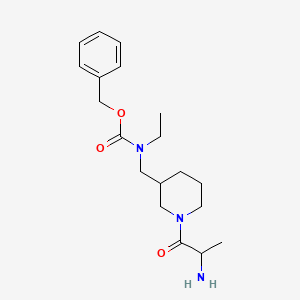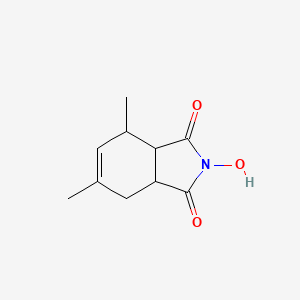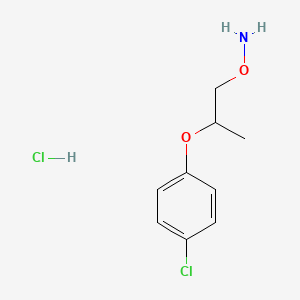
2,4-Dimethoxy benzoyl phenoxy acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy benzoyl phenoxy acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a benzoyl group attached to a phenoxy acetic acid backbone, with two methoxy groups at the 2 and 4 positions on the benzoyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy benzoyl phenoxy acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxybenzoic acid and 4-hydroxyphenoxyacetic acid.
Esterification: The 2,4-dimethoxybenzoic acid is esterified with 4-hydroxyphenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy benzoyl phenoxy acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy acetic acid moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,4-dimethoxybenzyl phenoxy acetic acid.
Substitution: Formation of various substituted phenoxy acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy benzoyl phenoxy acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy benzoyl phenoxy acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways, leading to its antioxidant effects.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the same benzoyl ring substitution pattern but lacks the phenoxy acetic acid moiety.
4-Hydroxyphenoxyacetic acid: Contains the phenoxy acetic acid backbone but lacks the methoxy-substituted benzoyl group.
Uniqueness
2,4-Dimethoxy benzoyl phenoxy acetic acid is unique due to the combination of its methoxy-substituted benzoyl group and phenoxy acetic acid backbone, which imparts distinct chemical and biological properties compared to its individual components.
Eigenschaften
Molekularformel |
C17H16O6 |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-3-oxo-2-phenoxypropanoic acid |
InChI |
InChI=1S/C17H16O6/c1-21-12-8-9-13(14(10-12)22-2)15(18)16(17(19)20)23-11-6-4-3-5-7-11/h3-10,16H,1-2H3,(H,19,20) |
InChI-Schlüssel |
IDVIWCUJJDFUJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C(C(=O)O)OC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)


![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)

![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)



